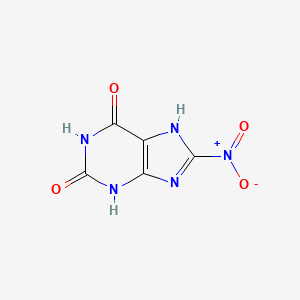

8-Nitroxanthine

Description

Contextualizing 8-Nitroxanthine within Purine (B94841) Chemistry and Metabolism

This compound belongs to the xanthine (B1682287) family, which are heterocyclic aromatic organic compounds fundamental to life. Purines, in general, are crucial components of DNA, RNA, and ATP, playing vital roles in cellular processes, energy metabolism, and signal transduction wikipedia.orgrsc.org. Xanthine itself is an intermediate in the metabolic breakdown of purines, ultimately leading to uric acid in humans taylorandfrancis.commdpi.com. The introduction of a nitro group (-NO2) at the 8th position of the xanthine ring system creates this compound, altering its chemical characteristics and potential biological interactions nih.gov. Studies have investigated the synthesis of this compound and its N-methyl derivatives, noting that the nitro group can influence the reactivity of the purine skeleton, sometimes activating other substituents towards nucleophilic aromatic substitution or being substituted itself researchgate.nettandfonline.com.

Significance of Nitrated Purines in Biological Systems

Nitrated purines, including this compound, are of interest due to their formation by reactive nitrogen species (RNS) and their potential to exert biological effects. RNS, such as peroxynitrite and nitryl chloride, are generated during inflammatory processes and oxidative stress nih.govnih.gov. These species can react with purine bases, leading to nitrated adducts like 8-nitroguanine (B15626) and this compound researchgate.netnih.govnih.gov.

The presence of this compound has been noted in reactions involving activated human neutrophils and peroxynitrite, suggesting its relevance in biological contexts associated with inflammation and tissue damage researchgate.netnih.gov. Research indicates that this compound can enhance the production of superoxide (B77818) by the xanthine oxidase-xanthine system, potentially contributing to a positive feedback mechanism that amplifies reactive oxygen and nitrogen species in ischemic tissues researchgate.netnih.gov. This interaction highlights a potential pathway for increased oxidative stress and cellular damage researchgate.netnih.gov.

Furthermore, studies have investigated the interaction of this compound with enzymes. For example, its binding to urate oxidase has been studied using spectroscopy, revealing that the enzyme perturbs the electronic structure of this compound, suggesting potential interactions with enzyme active sites nih.gov. Other nitrated purines, such as 8-nitroguanine, have been studied for their role as markers of DNA damage induced by peroxynitrite google.com. The broader class of nitroxanthines, such as those with 8-(2-nitroaryl) residues, have been synthesized and evaluated for their affinity to adenosine (B11128) receptors, indicating that modifications to the xanthine structure can lead to compounds with specific biological activities nih.gov.

The formation of nitrated purines is linked to cellular defense mechanisms and pathological conditions involving oxidative and nitrosative stress researchgate.netnih.govnih.gov. Understanding the synthesis and biological implications of compounds like this compound contributes to the broader knowledge of purine chemistry, metabolism, and the impact of reactive species on biological molecules.

Structure

3D Structure

Properties

IUPAC Name |

8-nitro-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O4/c11-3-1-2(8-5(12)9-3)7-4(6-1)10(13)14/h(H3,6,7,8,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDVSSPKQAHSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Formation Pathways of 8 Nitroxanthine

In Vitro Synthesis Methodologies

Nitration of Xanthine (B1682287) by Reactive Nitrogen Species (RNS)

Several RNS have been identified as capable of nitrating xanthine to form 8-Nitroxanthine. These methods often mimic conditions found in biological systems where inflammation or oxidative stress occurs.

Peroxynitrite-Mediated Nitration of Xanthine

Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻), is a potent oxidant and nitrating agent. Studies have shown that peroxynitrite can directly nitrate (B79036) xanthine in vitro, with the major product identified as this compound nih.govacs.orgmedwinpublishers.com. The reaction is typically optimal at neutral pH and can be stimulated by physiological concentrations of bicarbonate nih.govacs.org. Guanosine and xanthosine (B1684192) exhibit similar reactivity to deoxyguanosine towards peroxynitrite, yielding their respective 8-nitro derivatives, including this compound from xanthine acs.orgmedwinpublishers.com. The decomposition of 8-nitroxanthosine, a precursor, also leads to this compound acs.org.

Myeloperoxidase-Hydrogen Peroxide-Nitrite System for Xanthine Nitration

The myeloperoxidase (MPO)-hydrogen peroxide (H₂O₂)-nitrite system, found in activated phagocytes, is another significant pathway for xanthine nitration nih.govresearchgate.net. This system requires H₂O₂ and nitrite (B80452), and the reactive agent is suggested to be a nitrogen dioxide-like species, as the reaction is independent of chloride ions and unaffected by hypochlorous acid scavengers nih.govresearchgate.net. This compound is generated by this system, indicating its physiological relevance in inflammatory conditions nih.govresearchgate.net.

Nitryl Chloride Reactions with Xanthine and Deoxyguanosine

Nitryl chloride (NO₂Cl), generated from the reaction of nitrite with hypochlorous acid (HOCl), is also capable of nitrating xanthine acs.orgebi.ac.uknih.govacs.org. In reactions involving 2'-deoxyguanosine (B1662781) (dG) or DNA, nitryl chloride can lead to the formation of this compound as the major nitration product, with 8-nitroguanine (B15626) being a minor product acs.orgebi.ac.uknih.govacs.org. Xanthine itself reacts with nitryl chloride, peroxynitrite, nitronium tetrafluoroborate (B81430), and heated nitric and nitrous acids, with this compound being detected in these reactions acs.orgebi.ac.uknih.govacs.org. The identity of this compound formed in these reactions has been confirmed through various analytical techniques acs.orgnih.gov.

Nitronium Tetrafluoroborate as Nitrating Agent

Nitronium tetrafluoroborate (NO₂BF₄) has been employed as a nitrating agent for aromatic compounds and can be used for xanthine nitration ebi.ac.uknih.govresearchgate.netresearchgate.netwikipedia.org. Studies indicate that nitronium tetrafluoroborate can effectively nitrate xanthine, contributing to the formation of this compound nih.govresearchgate.net. This reagent is particularly useful for nitrating compounds susceptible to acid-catalyzed hydrolysis orgsyn.org.

Nitric and Nitrous Acid Reactions

Xanthine can also undergo nitration when reacted with nitric acid and nitrous acid under specific conditions acs.orgebi.ac.uknih.govresearchgate.net. For instance, heated nitric and nitrous acids have been shown to form this compound from xanthine acs.orgebi.ac.uknih.govresearchgate.net. The general mechanism of aromatic nitration typically involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, often generated from nitric acid in the presence of a strong acid like sulfuric acid wikipedia.orgmasterorganicchemistry.com. While nitric acid is a powerful oxidizing acid, its reaction with organic compounds requires careful thermal control wikipedia.org.

Biological and Pathophysiological Relevance of 8 Nitroxanthine

8-Nitroxanthine as a Biomarker of Nitrative Stress and DNA Damage

This compound serves as a crucial biomarker for nitrative stress, a condition characterized by an excess of reactive nitrogen species (RNS) that can lead to cellular damage. The formation of this compound is a direct consequence of the interaction between these reactive species and cellular components, particularly DNA. Its detection in biological samples is therefore indicative of a pro-oxidant environment that can have significant pathological implications.

The formation of this compound is closely linked to that of another significant DNA lesion, 8-Nitroguanine (B15626). Both are products of the nitration of guanine (B1146940), a fundamental component of DNA. Activated phagocytic cells, as part of the body's defense mechanism, generate RNS such as nitryl chloride and peroxynitrite. These species can cause DNA damage and are implicated in the multistage process of carcinogenesis associated with chronic infections and inflammation.

Research has shown that while peroxynitrite reacts with guanine to form 8-Nitroguanine, the reaction of 2'-deoxyguanosine (B1662781) or calf thymus DNA with nitryl chloride results in this compound as the major nitration product, with 8-Nitroguanine being a minor product. Both this compound and 8-Nitroguanine are considered nitrated purine (B94841) bases that can act as a source of DNA instability. This instability arises from their tendency to undergo spontaneous depurination, which leads to the formation of apurinic sites in the DNA strand. These apurinic sites, if not properly repaired, can lead to mutations during DNA replication.

The table below summarizes the key differences in the formation of this compound and 8-Nitroguanine.

| Feature | This compound | 8-Nitroguanine |

| Primary Reactant | 2'-deoxyguanosine or DNA | Guanine, 2'-deoxyguanosine, or DNA |

| Major Forming Agent | Nitryl Chloride | Peroxynitrite |

| Status as Product | Major product with nitryl chloride | Minor product with nitryl chloride |

| Common Consequence | Spontaneous depurination leading to apurinic sites | Spontaneous depurination leading to apurinic sites |

A critical aspect of the biological relevance of this compound is its inherent instability within the DNA helix. Once formed, this compound is subject to spontaneous removal from the DNA backbone through a process known as depurination. This chemical reaction involves the hydrolytic cleavage of the β-N-glycosidic bond, which links the purine base to the deoxyribose sugar.

Studies have quantified the rate of this spontaneous removal, revealing that this compound has a half-life of approximately 2 hours at 37°C and a pH of 7.4. This rapid depurination leads to the formation of an apurinic (AP) site, a lesion in the DNA that lacks a purine base. While cells possess repair mechanisms, such as the base excision repair (BER) pathway, to correct these sites, the sheer volume of their occurrence can overwhelm these systems. Unrepaired AP sites can lead to mutations during DNA replication, as the replication machinery may insert an incorrect base opposite the lesion.

Involvement in Reactive Oxygen and Nitrogen Species Feedback Loops

While it is well-established that the formation of this compound is a consequence of the action of reactive nitrogen species on DNA, its direct involvement in feedback loops that regulate the production of reactive oxygen and nitrogen species (ROS/RNS) is not yet clearly defined in the scientific literature. ROS and RNS are known to participate in complex cellular signaling pathways, and under conditions of chronic inflammation, positive feedback loops can be established, where the presence of these reactive species can trigger the production of more of the same. For instance, the release of pro-inflammatory cytokines can lead to an increase in ROS and RNS, which in turn can activate signaling pathways that promote further cytokine production. However, a specific role for the this compound molecule itself in modulating these feedback mechanisms has not been elucidated.

Association with Disease States and Pathological Conditions

The presence of this compound and other markers of nitrative stress is strongly associated with a range of pathological conditions. This is particularly true for diseases characterized by chronic inflammation and ischemic events.

Ischemic reperfusion injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. While the restoration of blood flow is essential, it can paradoxically lead to further tissue damage due to the sudden influx of oxygen, which can trigger a burst of reactive oxygen species. The role of nitric oxide (NO) in this process is multifaceted, with both protective and detrimental effects reported. However, a direct and specific role for this compound in the pathophysiology of ischemic reperfusion injury has not been definitively established in the current body of scientific research.

There is a substantial body of evidence linking chronic inflammation to an increased risk of cancer. nih.govsemanticscholar.org A key mechanism underlying this link is the persistent production of ROS and RNS by inflammatory cells, which can lead to DNA damage in surrounding epithelial cells. semanticscholar.org The formation of mutagenic DNA lesions, such as 8-Nitroguanine and by extension this compound, is considered a critical event in the initiation and progression of inflammation-associated cancers. nih.gov

The presence of 8-Nitroguanine has been documented in various inflammation-related cancers, and its levels often correlate with a poorer prognosis. nih.gov Given that this compound is a related DNA lesion formed under similar conditions of nitrative stress, it is plausible that it also contributes to the genomic instability that drives carcinogenesis. The spontaneous depurination of this compound creates apurinic sites, which are mutagenic if not repaired, potentially leading to the activation of oncogenes or the inactivation of tumor suppressor genes. While much of the research has focused on 8-Nitroguanine, the role of this compound as a contributor to the mutational burden in inflammation-associated cancers warrants further investigation.

The table below lists various inflammatory conditions and the associated cancers where nitrative DNA damage is implicated.

| Inflammatory Condition | Associated Cancer |

| Helicobacter pylori Infection | Gastric Cancer |

| Hepatitis B and C Virus Infection | Hepatocellular Carcinoma |

| Inflammatory Bowel Disease | Colorectal Cancer |

| Chronic Pancreatitis | Pancreatic Cancer |

Implications in Oxidative Stress

This compound is a significant molecule in the context of oxidative stress, a state characterized by an imbalance between the production of reactive species and the body's ability to counteract their harmful effects. This compound is primarily an indicator of damage induced by reactive nitrogen species (RNS), which are a key component of oxidative stress. The presence of this compound, particularly as a DNA lesion, signals a cascade of oxidative events that can impact various cellular components.

Lipid Peroxidation

While direct studies on the role of this compound in initiating lipid peroxidation are not extensively documented, its formation is intrinsically linked to the activity of reactive nitrogen species (RNS) that are known to be potent inducers of lipid damage. RNS can trigger a chain reaction known as lipid peroxidation, which involves the oxidative degradation of lipids. This process particularly affects the polyunsaturated fatty acids within cell membranes, leading to a loss of membrane fluidity, integrity, and function. mdpi.com

The mechanisms by which RNS, the precursors of this compound, induce lipid peroxidation are multifaceted. They can abstract hydrogen atoms from fatty acid chains, initiating a cascade of radical reactions. This leads to the formation of lipid hydroperoxides, which are unstable and can decompose into a variety of cytotoxic products, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These secondary products are widely used as biomarkers for assessing the extent of lipid peroxidation in biological systems. The presence of this compound can therefore be seen as an indirect marker of an environment rich in RNS, where lipid peroxidation is also likely to be occurring.

Table 1: Key Markers of Lipid Peroxidation

| Marker | Description | Significance |

| Malondialdehyde (MDA) | A highly reactive aldehyde that is a natural byproduct of lipid peroxidation. | A commonly used biomarker for measuring the level of oxidative stress in an organism. |

| 4-Hydroxynonenal (4-HNE) | An α,β-unsaturated hydroxyalkenal that is a major product of lipid peroxidation. | Known for its cytotoxic, genotoxic, and mutagenic effects; serves as a reliable marker of oxidative stress. |

| F2-Isoprostanes | Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. | Considered a gold standard for the assessment of oxidative stress in vivo, particularly lipid peroxidation. nih.gov |

DNA Damage

The most direct and well-established role of this compound in oxidative stress is its function as a DNA lesion. It is a major product of the nitration of guanine, one of the four main nucleobases found in DNA. This reaction is mediated by various reactive nitrogen species, including nitryl chloride and peroxynitrite. nih.gov The formation of this compound within the DNA strand represents a significant form of DNA damage.

Once formed, this compound is chemically unstable and can be spontaneously released from the DNA backbone, a process known as depurination. This leaves behind an apurinic site, which is a gap in the DNA sequence. If not repaired, these apurinic sites can lead to mutations during DNA replication, as the cellular machinery may incorrectly insert a base opposite the gap. Specifically, this can result in G:C to T:A transversions. The presence of this compound in DNA is therefore a direct marker of RNS-induced genotoxicity.

Table 2: Formation and Consequences of this compound in DNA

| Process | Description | Biological Consequence |

| Formation | Reaction of guanine residues in DNA with reactive nitrogen species (e.g., peroxynitrite, nitryl chloride). nih.gov | Formation of the this compound DNA adduct. nih.gov |

| Depurination | Spontaneous cleavage of the glycosidic bond linking this compound to the deoxyribose sugar. nih.gov | Creation of an apurinic (AP) site in the DNA strand. |

| Mutagenesis | Incorrect insertion of a nucleotide (often adenine) opposite the AP site during DNA replication. | Potential for G:C to T:A transversion mutations. |

Protein Nitration

Similar to lipid peroxidation, there is no direct evidence to suggest that this compound itself causes protein nitration. However, its presence is a strong indicator of the reactive nitrogen species that are responsible for this type of protein damage. Protein nitration is a post-translational modification where a nitro group is added to a tyrosine residue, forming 3-nitrotyrosine. This modification is a key marker of RNS-mediated damage. nih.govnih.gov

The reactive species that lead to the formation of this compound, such as peroxynitrite, are also the primary agents of protein tyrosine nitration. nih.gov The addition of a bulky, electron-withdrawing nitro group to tyrosine residues can have significant consequences for protein structure and function. nih.gov It can alter enzymatic activity, disrupt protein-protein interactions, and interfere with cell signaling pathways. nih.govphysiology.org For instance, the nitration of critical enzymes can lead to their inactivation, contributing to cellular dysfunction. nih.gov Therefore, the detection of this compound in a biological system suggests an underlying nitrative stress environment where proteins are also likely targets of modification.

Table 3: Markers and Consequences of Protein Nitration

| Marker | Description | Functional Consequences |

| 3-Nitrotyrosine | The product of the addition of a nitro group to the tyrosine amino acid residue in proteins. nih.gov | Altered enzyme activity, impaired signal transduction, changes in protein structure and stability. nih.govnih.gov |

| Nitrated Proteins | Specific proteins that have undergone tyrosine nitration. | Can lead to loss of function, such as the inactivation of mitochondrial enzymes like MnSOD. nih.gov |

Molecular Interactions and Mechanistic Studies of 8 Nitroxanthine

Interaction with Xanthine (B1682287) Oxidase

Enhancement of Superoxide (B77818) Production by Xanthine Oxidase-Xanthine System

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process generates reactive oxygen species, primarily superoxide radicals. Research indicates that 8-Nitroxanthine can influence the activity of the xanthine oxidase-xanthine system. Specifically, this compound has been shown to markedly increase the production of superoxide by the xanthine oxidase-xanthine system researchgate.netnih.gov. This effect suggests that this compound may act as a positive modulator, potentially creating a feedback mechanism that enhances the generation of both reactive oxygen and reactive nitrogen species in biological contexts such as reperfused ischemic tissue researchgate.netnih.gov. The nitration of xanthine by reactive species like peroxynitrite and myeloperoxidase leads to the formation of this compound, which in turn amplifies superoxide production by xanthine oxidase researchgate.net.

Interaction with Urate Oxidase (Uricase)

Urate oxidase (UOX), also known as uricase, is an enzyme that catalyzes the oxidation of uric acid to allantoin. This enzyme is notable for not requiring metal ions or redox cofactors for its catalytic activity dntb.gov.uarcsb.org. This compound has been extensively studied in complex with urate oxidase, revealing significant details about its binding and influence on enzyme function.

This compound as an Enzyme Inhibitor

This compound functions as an inhibitor of urate oxidase dntb.gov.uanih.gov. Studies have demonstrated that it can compete with both molecular oxygen and the natural substrate, uric acid, for binding to the enzyme's active site nih.gov. This inhibitory action has been a key focus in understanding the enzyme's active site and catalytic mechanism.

Structural and Spectroscopic Studies of Enzyme-Ligand Complexes

The interaction of this compound with urate oxidase has been elucidated through various structural and spectroscopic techniques, including X-ray crystallography, UV-Visible (UV-Vis) spectroscopy, and Raman spectroscopy.

High-resolution X-ray crystallography has provided near-atomic resolution structures of urate oxidase in complex with this compound dntb.gov.uarcsb.orgnih.gov. For instance, the Protein Data Bank entry 3LD4 details the structure of urate oxidase complexed with this compound rcsb.org. These structural studies have been instrumental in determining the precise binding mode and the protonation state of the ligand within the enzyme's active site rcsb.orgnih.gov.

Spectroscopic investigations have further illuminated the electronic and vibrational changes occurring upon binding. UV-Vis spectroscopy reveals a shift in the absorption maximum of this compound from 380 nm when free in solution to 400 nm when bound to urate oxidase acs.orgnih.govacs.org. This spectral shift indicates a perturbation of the ligand's electronic structure and suggests an increase in its anionic character upon enzyme binding acs.orgnih.govacs.org.

Raman spectroscopy has provided insights into the specific vibrational modes and protonation states of the bound ligand. The C4-C5 stretching frequency, which is sensitive to the protonation state of the purine ring, has been particularly informative nih.govacs.org. In free monoanionic this compound, this frequency is observed at 1545 cm⁻¹. Upon binding to urate oxidase, two peaks are detected: one at 1541 cm⁻¹ assigned to monoanionic this compound and another at 1486 cm⁻¹ assigned to dianionic this compound nih.govacs.org. The presence of both forms suggests that the enzyme facilitates the deprotonation of the ligand.

Table 1: Spectroscopic Characterization of this compound with Urate Oxidase

| Technique | Condition | Parameter | Value | Citation(s) |

| UV-Vis Spectroscopy | Free this compound (in solution) | Absorption Maximum | 380 nm | acs.orgnih.govacs.org |

| UV-Vis Spectroscopy | This compound bound to Urate Oxidase | Absorption Maximum | 400 nm | acs.orgnih.govacs.org |

| Raman Spectroscopy | Free monoanionic this compound | C4-C5 Stretching Freq. | 1545 cm⁻¹ | nih.govacs.org |

| Raman Spectroscopy | Bound monoanionic this compound | C4-C5 Stretching Freq. | 1541 cm⁻¹ | nih.govacs.org |

| Raman Spectroscopy | Bound dianionic this compound | C4-C5 Stretching Freq. | 1486 cm⁻¹ | nih.govacs.org |

Influence on Protonation State and Electronic Structure of Bound Ligand

The binding of this compound to urate oxidase significantly influences its protonation state and electronic structure. As indicated by UV-Vis spectral shifts, the electronic environment of the ligand is perturbed upon binding, leading to an increased anionic character acs.orgnih.govacs.org. Raman spectroscopic data further supports this, showing evidence for both monoanionic and dianionic forms of this compound bound to the enzyme, whereas only the monoanionic form is typically observed in solution acs.orgnih.govacs.org. This suggests that the active site of urate oxidase promotes the deprotonation of this compound, potentially mirroring the mechanism by which it activates its natural substrate, urate, to its dianionic form to facilitate catalysis acs.orgnih.govacs.org. The determination of these protonation states was a key outcome of the structural studies rcsb.orgnih.gov.

Ligand Strain and Active Site Perturbation

Studies have indicated that the interactions between this compound and the urate oxidase active site can lead to procatalytic ligand strain and active site perturbation acs.org. When this compound is bound to mutant forms of urate oxidase (e.g., F179A, F179Y, K9M), the C4-C5 stretching frequency of the ligand remains unperturbed compared to the unbound state. However, these mutations are associated with decreased catalytic activity (Vmax and V/K) acs.orgnih.govacs.org. This correlation suggests that the specific interactions that lead to the perturbation of the C4-C5 stretching frequency in the wild-type enzyme are directly linked to its catalytic efficiency acs.orgnih.govacs.org. The enzyme appears to polarize the C4-C5 bond of the bound this compound acs.org, and mutations may disrupt crucial hydrogen-bonding networks responsible for substrate positioning and deprotonation, thereby affecting both ligand interaction and enzyme activity acs.orgnih.govacs.org.

Compound List:

this compound

Xanthine Oxidase (Xanthine Oxidase, Uricase, UOX)

Uric Acid

Superoxide

Peroxynitrite

Myeloperoxidase

Hypoxanthine

Allantoin

5-Hydroxyisourate

8-thiouric acid

Nucleophilic Reactivity of this compound

The chemical structure of this compound features a nitro group (-NO₂) attached to the C8 position of the purine ring. This nitro group is susceptible to nucleophilic displacement reactions, a characteristic reactivity pattern stemming from the electronic properties of the purine system, which can render adjacent carbon atoms electrophilic researchgate.netlookchem.com. This susceptibility allows this compound and its derivatives to undergo various transformations when exposed to appropriate nucleophiles, leading to the formation of diverse purine analogs lookchem.com.

Conversion to 8-Oxopurines

A prominent pathway involving the nucleophilic reactivity of this compound is its conversion into 8-oxopurines nih.govmit.edufrontiersin.orgacs.orgfrontiersin.org. This transformation is particularly associated with the action of reactive nitrogen species, notably peroxynitrite (ONOO⁻).

Mechanism of Conversion: The conversion of 8-nitropurines, including this compound, to 8-oxopurines is understood to proceed via a mechanism where the peroxynitrite anion (ONOO⁻) acts as a nucleophile nih.govacs.orgfrontiersin.org. This nucleophilic attack initiates a reaction cascade, where the 8-nitropurine is first transformed into an 8-oxopurine intermediate nih.govacs.org. Subsequently, this 8-oxopurine intermediate undergoes further oxidation by peroxynitrite, resulting in a series of degradation products nih.govacs.org. Evidence suggests that this initial conversion is more likely attributable to the nucleophilic action of the peroxynitrite anion rather than hydroxyl radical or other oxidative processes nih.govacs.org.

Studies employing 9-ethyl-8-nitroxanthine as a model compound have provided detailed insights into the products formed from this reaction sequence. Following the generation of the 8-oxopurine intermediate, further oxidation by peroxynitrite leads to the formation of products such as derivatives of oxaluric acid, 5-iminoimidazolidin-2,4-dione, [N-nitro-N'-[2,4-dioxo-imidazolidine-5-ylidene]-urea, dehydroallantoin, parabanic acid, cyanuric acid, and uric acid nih.govacs.org. The presence of uric acid in the reaction mixtures supports this proposed pathway involving sequential oxidation.

Table 1: Nucleophilic Displacement Reactions of this compound and its Derivatives

| Nucleophile | Example Substrate / Reaction Conditions | Resulting Product Type | Citation(s) |

| Chloride ion | 8-Nitrotheophylline in concentrated HCl, heated | 8-Chloro derivatives | lookchem.com |

| Ethoxide ion | Nitrocaffeine with ethoxide ion | 8-Ethoxy derivatives | lookchem.com |

| Hydroxide ion (basic hydrolysis) | 1N NaOH treatment of this compound derivatives | Uric acid derivatives | lookchem.com |

| Peroxynitrite anion | 9-ethyl-8-nitroxanthine with peroxynitrite | 8-Oxopurine intermediate, followed by further oxidation products | nih.govacs.org |

Other Nucleophilic Displacement Reactions: Beyond the specific conversion to 8-oxopurines, the 8-nitro group of this compound can be displaced by various other nucleophiles, leading to different functionalized purine derivatives. For instance, treatment with concentrated hydrochloric acid under acidic conditions promotes the displacement of the nitro group by chloride ions, yielding 8-chloro derivatives lookchem.com. Similarly, reactions with alkoxide ions, such as ethoxide, can result in the formation of 8-alkoxy derivatives, as exemplified by the reaction of nitrocaffeine with ethoxide to produce 8-ethoxycaffeine (B1216411) lookchem.com. Basic hydrolysis, typically performed in alkaline solutions like 1N sodium hydroxide, can transform this compound derivatives into uric acid derivatives lookchem.com.

The inherent reactivity of the 8-nitro group also influences the stability of this compound. For example, this compound has been observed to be spontaneously removed from DNA, exhibiting a half-life of approximately 2 hours at 37°C and pH 7.4 nih.gov. This lability suggests a propensity for further chemical transformations or degradation under physiological conditions.

Compound List

this compound

8-Oxopurines

8-Oxopurine

8-Chloro derivatives

8-Ethoxy derivatives

Uric acid derivatives

9-ethyl-8-nitroxanthine

8-OxodG (8-oxo-2'-deoxyguanosine)

Nitryl chloride

Peroxynitrite

Nitronium tetrafluoroborate (B81430)

Nitric acid

Nitrous acid

Myeloperoxidase (MPO)

Hydrogen peroxide (H2O2)

Chloride ion

Hypochlorous acid (HOCl)

Uric acid

Oxaluric acid derivatives

5-iminoimidazolidin-2,4-dione

[N-nitro-N'-[2,4-dioxo-imidazolidine-5-ylidene]-urea

Dehydroallantoin

Parabanic acid

Cyanuric acid

8-nitrotheophylline

Nitrocaffeine

3-benzyl-1,7-dimethyl-8-nitroxanthine

3-benzyl-8-ethoxy-1,7-dimethylxanthine

7-methyl-8-nitroxanthine

1,3,7-trimethyl-8-nitroxanthine

9-methyl-8-nitroxanthine

1,3,9-trimethyl-8-nitroxanthine

1,7-dimethyl-8-nitroxanthine-trimethyl-8-nitroxanthine

9-methyl-8-nitroxanthine

1,3,9-trimethyl-8-nitroxanthine

1,7-dimethyl-8-nitroxanthine

Analytical Methodologies for Detection and Quantification of 8 Nitroxanthine

Chromatographic Techniques

Chromatographic methods are fundamental for separating 8-Nitroxanthine from other compounds in a sample, allowing for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of this compound. This method is particularly effective due to its ability to resolve complex mixtures. Reversed-phase HPLC (RP-HPLC) is a common mode employed for analyzing this compound, offering efficient separation based on the compound's hydrophobicity. HPLC is frequently coupled with various detectors to enhance sensitivity and specificity. Its application in the pharmaceutical industry, for instance, includes product purity checks and impurity profiling chromatographytoday.com.

Reversed-Phase HPLC with Electrochemical Detection (HPLC-ECD)

Reversed-Phase HPLC coupled with Electrochemical Detection (HPLC-ECD) stands out as a highly sensitive method for the analysis of this compound. This technique often employs a dual-mode electrochemical detector, which can reduce the nitro product at a first electrode and subsequently detect the reduced derivative by oxidation at a second electrode acs.orgnih.gov. This approach allows for the detection of femtomole levels of this compound acs.orgnih.gov. Studies have reported detection limits as low as 50 femtomoles per injection for this compound when coupled with immunoaffinity purification researchgate.netnih.govaacrjournals.org. This method has been instrumental in quantifying this compound in biological samples such as human urine researchgate.netnih.govaacrjournals.org.

Table 1: Detection Limits of this compound by HPLC-ECD

| Technique | Detection Limit (for this compound) | Reference(s) |

| HPLC-ECD | 50 fmol/injection | researchgate.netnih.govaacrjournals.org |

| HPLC-ECD (dual-mode) | Femtomole levels | acs.orgnih.gov |

Reversed-Phase HPLC with Photodiode Array Detection (HPLC-PDA)

Reversed-Phase HPLC with Photodiode Array (PDA) detection, also known as HPLC-Diode Array Detection (HPLC-DAD), is another valuable technique for the analysis of this compound nih.govnih.gov. The PDA detector allows for the acquisition of a full UV-Vis spectrum for each eluting peak, aiding in peak identification and purity assessment by comparing the spectra with known standards or library data scioninstruments.com. This method has been used to quantify levels of this compound and related compounds nih.gov, and to detect the formation of amino adducts after reduction of nitrated bases nih.gov. While specific detection limits for this compound using HPLC-PDA were not detailed in the provided search results, general parameters for similar analyses include specific column types (e.g., C18), mobile phases (e.g., methanol/water mixtures), flow rates (e.g., 1.2 mL/min), and detection wavelengths (e.g., 310 nm) japsonline.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is a versatile technique for analyzing volatile and semi-volatile compounds. While GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying various organic molecules, its direct application for this compound is less extensively documented in the provided search results compared to HPLC methods. GC typically requires analytes to be volatile or to be derivatized to become volatile. GC methods are commonly described for other nitro-containing compounds or nitrosamines epa.govnih.govepa.gov, suggesting a potential applicability for this compound, possibly after appropriate sample preparation or derivatization.

Spectrometric Techniques

Spectrometric techniques, especially Mass Spectrometry (MS), are indispensable for confirming the identity and determining the molecular weight of this compound, often in conjunction with chromatographic separation.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides crucial information about the mass-to-charge ratio of ions, enabling the identification and quantification of molecules like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing polar molecules and biomolecules. When coupled with liquid chromatography (LC-ESI-MS), and particularly in its tandem MS (LC-ESI-MS/MS) configuration, it offers high sensitivity and specificity for quantifying this compound and related nitrated purines and nucleotides niph.go.jpnii.ac.jpniph.go.jpnih.govlibretexts.orgresearchgate.net. This hyphenated technique allows for the precise determination of molecular weight and structural information, making it a gold standard for complex biological samples niph.go.jpnii.ac.jpniph.go.jpnih.gov.

Laser Desorption Ionization Mass Spectrometry (LDI-MS): Laser Desorption Ionization (LDI) is another ionization technique used in mass spectrometry. It has been employed for the characterization of this compound, providing its mass spectra nih.gov. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common form of LDI, suitable for analyzing biomolecules and other large or fragile organic molecules wikipedia.orgmit.edunih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. While specific GC-MS methods for this compound were not detailed, this technique is generally applied for the analysis of various organic compounds and DNA adducts google.comacs.orgccu.edu.tw.

Compound List

this compound

8-Nitro-cGMP

Nitryl chloride

Peroxynitrite

Hypochlorous acid

Adenine

Guanosine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for the structural elucidation and identification of this compound. The technique provides detailed information about the carbon skeleton and the electronic environment of each atom within the molecule.

Research has utilized ¹³C NMR to confirm the identity of this compound synthesized through various nitration reactions. For instance, ¹³C NMR spectroscopy, alongside UV/Visible spectroscopy and mass spectrometry, was instrumental in identifying this compound as the major product of xanthine nitration by peroxynitrite and myeloperoxidase researchgate.net. Specific chemical shifts provide characteristic fingerprints for the compound. For example, studies on related nitrated purines indicate distinct shifts for carbons adjacent to the nitro group, aiding in structural assignments thieme-connect.deresearchgate.netuniv-lorraine.frresearchgate.net. The C4−C5 stretching mode, identified via Raman spectroscopy and confirmed using [4-¹³C]-8-nitroxanthine, also provides insights into the protonation state and electronic environment of the molecule, which can be correlated with NMR data acs.orgnih.gov.

UV/Visible Spectroscopy

UV/Visible (UV/Vis) spectroscopy is a widely used technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits characteristic absorption maxima that are utilized for its analysis.

Studies have reported that the absorption maximum of this compound shifts upon binding to enzymes like urate oxidase, moving from 380 nm to 400 nm, indicating a perturbation of its electronic structure acs.orgnih.govacs.org. This spectral shift is indicative of changes in the compound's electronic configuration, likely due to increased anionic character upon binding. UV detection is also commonly coupled with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound in complex mixtures, with detection typically occurring at wavelengths where the compound shows significant absorbance acs.orgmit.edunii.ac.jpgoogle.comnih.gov. For example, UV detection at 254 nm and 380 nm has been employed in the analysis of synthetic reaction products, highlighting the utility of UV/Vis spectroscopy for monitoring reaction progress and quantifying the compound google.com.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure by detecting the inelastic scattering of light. It is sensitive to molecular vibrations and can be used for the identification and characterization of compounds.

Research has employed Raman spectroscopy to investigate the binding of this compound to enzymes, such as urate oxidase. The C4−C5 stretching mode, a relatively isolated vibrational mode in this compound, has been identified and its frequency shifts are sensitive to the protonation state of the purine (B94841) ring acs.orgnih.gov. For instance, two peaks corresponding to this stretching mode were observed in spectra of enzyme-bound this compound at 1541 cm⁻¹ and 1486 cm⁻¹, assigned to monoanionic and dianionic forms, respectively acs.orgnih.gov. The frequency for free monoanionic this compound was reported at 1545 cm⁻¹, indicating that the enzyme environment can perturb this vibrational mode, providing insights into enzyme-substrate interactions acs.orgnih.gov.

Immunoaffinity Purification Methods

Immunoaffinity purification methods leverage the high specificity of antibody-antigen interactions to isolate and purify target molecules from complex biological samples. This technique is particularly valuable for the enrichment of low-abundance compounds like this compound.

An analytical method developed for quantitating urinary 8-nitroguanine, a marker of nitrative nucleic acid damage, also demonstrated the capability to detect this compound using immunoaffinity columns with an anti-8-nitroguanine antibody researchgate.netnih.gov. This approach involves purifying this compound from biological matrices using specific antibodies, followed by detection and quantification using methods like HPLC coupled with electrochemical detection researchgate.netnih.govnii.ac.jp. Studies have noted that antibodies raised against 8-nitroguanine can exhibit cross-reactivity with this compound, making immunoaffinity purification a viable strategy for its enrichment atsjournals.orgatsjournals.org. This method is crucial for reducing background noise and increasing the sensitivity of detection for analytes present in low concentrations in biological fluids researchgate.netnih.govnii.ac.jp.

Sample Preparation and Pre-treatment for Biological Samples

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in biological samples, such as urine or plasma. These steps aim to extract the analyte, remove interfering substances, and concentrate the sample to levels suitable for instrumental analysis.

The analysis of this compound in biological matrices often involves extraction and purification steps. For instance, in the context of analyzing urinary 8-nitroguanine and related compounds, immunoaffinity columns are used to purify this compound from urine samples researchgate.netnih.gov. This process effectively removes a significant portion of interfering endogenous compounds researchgate.netnih.gov. While specific protocols for this compound sample preparation are not extensively detailed in all cited sources, general approaches for similar nitrated purines involve sample dilution, filtration, and chromatographic separation prior to detection acs.orgmit.edunih.gov. The detection limits for this compound using a developed HPLC-electrochemical detection system were reported as 50 fmol/injection, underscoring the importance of efficient pre-treatment for sensitive analysis researchgate.netnih.gov.

Derivatization and Analogues of 8 Nitroxanthine in Research

9-Ethyl-8-Nitroxanthine as a Model Compound

While specific research detailing 9-ethyl-8-nitroxanthine as a model compound is not extensively documented in readily available literature, the principles of using N-alkylated xanthine (B1682287) derivatives are well-established. Alkylation, such as the introduction of an ethyl group at the N-9 position, can serve several purposes in research. It can modify the compound's solubility, membrane permeability, and interaction with biological targets. In the context of 8-nitroxanthine, a 9-ethyl derivative could be used to probe the active sites of enzymes, such as xanthine oxidase, by providing a more sterically hindered or lipophilic substrate analogue. This allows researchers to understand the spatial and electronic requirements of the enzyme's active site.

N-Methyl Derivatives of this compound

The synthesis and properties of N-methyl derivatives of this compound have been systematically studied. Xanthine and its various N-methylated counterparts can be nitrated to yield the corresponding 8-nitro derivatives under specific reaction conditions.

The choice of nitrating agent and solvent is crucial and depends on the substitution pattern of the xanthine precursor.

Nitration with Nitric Acid: For N-7 unsubstituted xanthines and certain 9-methylxanthines, nitration proceeds effectively in glacial acetic acid with nitric acid.

Nitration with Nitronium Tetrafluoroborate (B81430): 7-Methylxanthine derivatives are more successfully nitrated using nitronium tetrafluoroborate in a solvent like sulfolane (B150427) or glacial acetic acid.

These 8-nitro-N-methylxanthines are valuable intermediates. The 8-nitro group, being a good leaving group, can be readily displaced by nucleophiles, allowing for the synthesis of a variety of other 8-substituted xanthines, including 8-chloro and 8-ethoxy derivatives, as well as uric acid analogues. The newly synthesized 8-nitroxanthines are typically characterized by elemental analysis and various spectroscopic methods.

| Precursor Type | Recommended Nitration Condition | Product |

| N-7 Unsubstituted Xanthines | Nitric acid in glacial acetic acid | 8-Nitro-N-methylxanthine |

| 9-Methylxanthines | Nitric acid in glacial acetic acid | 8-Nitro-N-methylxanthine |

| 7-Methylxanthine Derivatives | Nitronium tetrafluoroborate in sulfolane or glacial acetic acid | 8-Nitro-N-methylxanthine |

Related Nitrated Purine (B94841) Derivatives (e.g., 8-Nitroguanine (B15626), 8-Nitroxanthosine)

This compound belongs to a broader class of nitrated purines, with 8-nitroguanine being another prominent member extensively studied for its role in pathology. These compounds are formed under conditions of nitrative stress, often associated with inflammation.

8-Nitroguanine: This compound is a significant DNA lesion formed when reactive nitrogen species (RNS), such as peroxynitrite, react with guanine (B1146940) residues in DNA and RNA. Its formation is strongly linked to inflammation-related carcinogenesis. Chronic inflammation, driven by various infections or other factors, generates RNS from inflammatory and epithelial cells, leading to DNA damage.

Key findings on 8-nitroguanine include:

Formation: It is formed by the reaction of guanine with RNS generated from sources like peroxynitrite and the myeloperoxidase-H₂O₂-nitrite system.

Mutagenicity: 8-Nitroguanine is a mutagenic lesion. It is chemically unstable in DNA and can be spontaneously removed (depurination), creating an apurinic site that can lead to G:C to T:A transversions.

Biomarker Potential: Elevated levels of 8-nitroguanine have been detected in various cancer-prone inflammatory diseases. Its presence in tumor tissues is often associated with a poor prognosis, suggesting its potential as a biomarker for evaluating cancer risk and progression.

8-Nitroxanthosine: Similar to guanosine, xanthosine (B1684192) can react with peroxynitrite at a neutral pH to form 8-nitroxanthosine. Nitrated purine bases like 8-nitroguanine and this compound are considered sources of DNA instability due to their tendency to undergo spontaneous depurination.

Other 8-Substituted Xanthine Derivatives in Biological Research

The C-8 position of the xanthine scaffold is a key site for chemical modification to develop compounds with diverse pharmacological activities. By introducing various substituents at this position, researchers have created derivatives that act as receptor antagonists, enzyme inhibitors, and antiproliferative agents.

Adenosine (B11128) Receptor Antagonists: Many 8-substituted xanthine derivatives are potent and selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).

Styryl Substitution: 8-styrylxanthines, such as Istradefylline, are selective A₂A antagonists investigated for treating Parkinson's disease.

Phenyl Substitution: 8-Phenyltheophylline and its analogues show prophylactic effects and can be modified to achieve selectivity for specific receptor subtypes.

Other Substitutions: A wide range of substituents, including proline, pyrazole, and various heterocyclic moieties, have been introduced at the 8-position to modulate affinity and selectivity for different adenosine receptor subtypes, with applications in conditions like asthma.

Antiproliferative Agents: Researchers have synthesized novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives and evaluated their anti-cancer activity. For instance, a derivative containing a thiazole (B1198619) moiety at the 8-position, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, exhibited significant antiproliferative activity against lung, breast, and brain cancer cell lines.

Enzyme Inhibitors: Substituted xanthines can act as inhibitors of enzymes like phosphodiesterases and monoamine oxidase-B (MAO-B), indicating their potential in treating inflammatory conditions and neurodegenerative diseases like Parkinson's.

The synthesis of these derivatives often involves the ring closure of a substituted 5,6-diaminouracil (B14702) precursor. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for these ring-closure reactions.

| Derivative Class | Example(s) | Biological Target/Activity | Potential Application |

| 8-Styrylxanthines | Istradefylline | A₂A Adenosine Receptor Antagonist | Parkinson's Disease |

| 8-Phenylxanthines | 8-Phenyltheophylline | Adenosine Receptor Antagonist | Asthma, Cardiovascular Conditions |

| 8-Heterocyclic Xanthines | 1,3-Diethyl-8-(thiazol-4-yl)-xanthine | Antiproliferative | Cancer |

| 8-(Proline/Pyrazole) Xanthines | - | Adenosine Receptor Binding, Bronchospasmolytic | Asthma |

Computational and Theoretical Studies on 8 Nitroxanthine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in elucidating the three-dimensional structure and conformational dynamics of 8-Nitroxanthine. While extensive specific studies on this compound are not widely available, the principles of these techniques as applied to the broader class of xanthine (B1682287) derivatives offer a solid foundation for understanding its behavior.

Key parameters often investigated in MD simulations of similar molecules include:

| Parameter | Description | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule, such as the nitro group. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds. | Crucial for understanding interactions with water or amino acid residues in a protein. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insights into the molecule's solubility and potential for hydrophobic interactions. |

These simulations provide a dynamic picture that complements the static information obtained from experimental structures.

Ab Initio Calculations of Vibrational Modes

Ab initio quantum mechanical calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. These calculations solve the Schrödinger equation for the electronic structure of the molecule, from which the forces on the atoms and the vibrational frequencies can be determined. For xanthine and its methylated derivatives like caffeine (B1668208) and theophylline, vibrational spectra have been extensively studied both experimentally and computationally. daneshyari.comresearchgate.net

A normal coordinate analysis of xanthine derivatives has allowed for the assignment of specific vibrational modes to the observed spectral bands. daneshyari.com For this compound, similar calculations would be expected to reveal characteristic vibrational frequencies associated with the nitro group (NO₂) in addition to the modes of the xanthine core.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3100 - 3500 | Stretching vibrations of the N-H bonds in the purine (B94841) ring. |

| C=O Stretching | 1650 - 1750 | Symmetric and asymmetric stretching of the two carbonyl groups. |

| C=N and C=C Stretching | 1500 - 1650 | Stretching vibrations within the purine ring system. |

| NO₂ Asymmetric Stretching | 1500 - 1600 | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretching | 1300 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. |

| Ring Deformation Modes | 700 - 1200 | In-plane and out-of-plane bending and deformation of the purine ring. |

Density Functional Theory (DFT) is a common ab initio method used for these calculations, often providing a good balance between accuracy and computational cost. aip.orgusst.edu.cn Comparing the calculated vibrational spectra with experimental data can help to confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. aip.org

QM/MM Studies of Enzyme-Ligand Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for studying the interactions of molecules like this compound with large biological systems such as enzymes. In a QM/MM approach, the chemically active region (e.g., the ligand and the key amino acid residues in the enzyme's active site) is treated with a high-level QM method, while the rest of the protein and solvent are described using a more computationally efficient MM force field.

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Computational studies, including QM/MM simulations, have been instrumental in elucidating the catalytic mechanism of this enzyme and the inhibition mechanisms of various drugs. nih.govnih.govacs.orgrsc.org These studies have highlighted the importance of specific active site residues, such as Glu802 and Arg880, in substrate binding and catalysis. rsc.org

A QM/MM study of this compound interacting with xanthine oxidase could provide valuable information on:

Binding Affinity: Calculating the free energy of binding to predict how tightly this compound interacts with the enzyme.

Reaction Mechanism: Investigating whether this compound acts as a substrate or an inhibitor of the enzyme and elucidating the detailed electronic steps of the reaction.

Role of the Nitro Group: Understanding how the electron-withdrawing nitro group influences the electronic structure of the xanthine core and its interaction with the enzyme's active site.

These computational approaches have been successfully applied to understand the inhibition of xanthine oxidase by other compounds, providing a roadmap for similar investigations on this compound. nih.govacs.org

Understanding Protonation States and Electronic Structure

The electronic structure and protonation states of purine derivatives are fundamental to their chemical reactivity and biological function. Ab initio calculations are essential for accurately describing these properties. The introduction of a nitro group at the C8 position of the xanthine ring is expected to have a significant impact on its electronic properties due to the strong electron-withdrawing nature of the nitro group. nih.govresearchgate.net

Quantum chemical investigations of related nitro-substituted heterocyclic compounds, such as 8-nitroguanine (B15626), have provided insights into their structural, vibrational, and electronic properties. nih.gov Similar studies on this compound would likely reveal a significant redistribution of electron density within the purine ring system compared to xanthine. This can be visualized through the calculation of molecular electrostatic potential (MEP) maps, which indicate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The protonation state of the imidazole (B134444) ring (at N7 or N9) is a key feature of xanthine chemistry. The relative stability of these tautomers can be influenced by substituents. Theoretical calculations can predict the most stable tautomer in different environments (gas phase vs. solution) by calculating their relative energies. For purine and its derivatives, the tautomeric equilibrium has been shown to be sensitive to the environment and the presence of substituents. acs.org The electron-withdrawing nitro group in this compound is expected to influence the pKa values of the acidic protons, potentially altering the dominant protonation state at physiological pH.

Key electronic properties that can be calculated include:

| Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. The nitro group is expected to lower the LUMO energy, affecting the gap. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. The nitro group will significantly increase the electron affinity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

These computational studies provide a detailed picture of the intrinsic properties of this compound, which is essential for rationalizing its chemical behavior and for the design of new derivatives with specific properties.

Q & A

Q. What unresolved questions exist regarding the repair mechanisms or mutagenic consequences of this compound?

- Methodological Answer : Key gaps include:

- The role of base excision repair (BER) enzymes in processing this compound. Use knockout cell lines (e.g., OGG1⁻/⁻) to assess repair pathways.

- Mutational signatures in next-generation sequencing data from inflammation models.

- Cross-talk with oxidative lesions (e.g., 8-OH-dG) in clustered DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.